6-Bromo-3-chloro-5-nitro-1,2-benzoxazole

Catalog No.
S14050583
CAS No.
M.F
C7H2BrClN2O3
M. Wt
277.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole

Product Name

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole

IUPAC Name

6-bromo-3-chloro-5-nitro-1,2-benzoxazole

Molecular Formula

C7H2BrClN2O3

Molecular Weight

277.46 g/mol

InChI

InChI=1S/C7H2BrClN2O3/c8-4-2-6-3(7(9)10-14-6)1-5(4)11(12)13/h1-2H

InChI Key

KOMSVSBKPOGXEE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)ON=C2Cl

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is a complex organic compound characterized by its unique heterocyclic structure, which combines a benzene ring with a 1,2-benzoxazole moiety. The presence of bromine, chlorine, and nitro groups contributes to its chemical reactivity and potential biological activity. This compound is part of a larger class of benzoxazole derivatives that are known for their diverse applications in pharmaceuticals and materials science.

Typical of halogenated benzoxazoles. Common reactions include:

  • Nitration: The nitro group can be introduced or modified through electrophilic aromatic substitution.
  • Bromination: The bromine atom can engage in further substitution reactions, potentially leading to the formation of more complex structures.
  • Reduction: The nitro group may be reduced to an amine under suitable conditions.
  • Cyclization: It can undergo cyclization reactions to form more complex heterocycles.

These reactions are facilitated by the electron-withdrawing nature of the nitro and halogen substituents, which influence the reactivity of the aromatic system.

Compounds similar to 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole have been studied for their biological activities, including:

  • Antimicrobial Properties: Some benzoxazole derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Certain derivatives have shown promise as anticancer agents by inhibiting tumor growth in vitro and in vivo.
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties, making them candidates for therapeutic applications.

The specific biological activity of 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole requires further investigation to determine its efficacy and mechanism of action.

The synthesis of 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole typically involves several key steps:

  • Starting Materials: The synthesis often begins with 2-aminophenol or related compounds.
  • Electrophilic Substitution: Bromination and chlorination can be performed using bromine and chlorine sources under controlled conditions.
  • Nitration: Nitrating agents such as nitric acid can be used to introduce the nitro group into the aromatic system.
  • Cyclization: The final step involves cyclizing intermediates to form the benzoxazole ring structure.

These methods may vary based on the desired yield and purity of the final product.

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infectious diseases or cancers.
  • Materials Science: Its unique properties may be exploited in developing new materials with specific electronic or optical characteristics.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic compounds.

Studies on the interactions of 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole with biological targets are crucial for understanding its mechanism of action. Potential interaction studies could include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: Assessing its effects on cell lines to determine cytotoxicity or therapeutic potential.
  • Structure-Activity Relationship Studies: Investigating how variations in structure affect biological activity.

Such studies will provide insights into optimizing this compound for therapeutic use.

Several compounds share structural similarities with 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole. Here are some examples:

Compound NameStructure TypeKey Features
5-Chloro-6-nitro-1,3-benzoxazoleBenzoxazoleAntimicrobial properties
5-Bromo-2-methylbenzoxazoleBenzoxazolePotential anticancer activity
7-Nitrobenzo[b]thiazoleBenzothiazoleKnown for antifungal properties
2-Amino-5-nitrobiphenylBiphenyl derivativeExhibits anti-inflammatory effects

Uniqueness

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is unique due to its specific combination of bromine and chlorine substituents along with a nitro group on a benzoxazole framework. This combination may enhance its reactivity and biological activity compared to other similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

275.89373 g/mol

Monoisotopic Mass

275.89373 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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